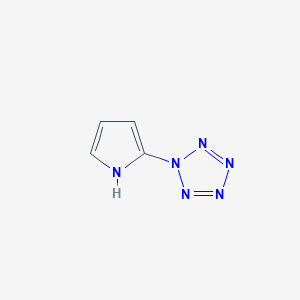
(1H-Pyrrol-2-yl)-1H-pentazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1H-Pyrrol-2-yl)-1H-pentazole: is a heterocyclic compound that features a pyrrole ring fused with a pentazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Pyrrol-2-yl)-1H-pentazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrrole derivatives with azide compounds in the presence of a catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent decomposition of the pentazole ring .
Industrial Production Methods: Industrial production of this compound is less common due to the complexity and sensitivity of the pentazole ring. advancements in synthetic methodologies and catalyst development may pave the way for scalable production in the future .
Analyse Des Réactions Chimiques
Types of Reactions: (1H-Pyrrol-2-yl)-1H-pentazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, oxides, and reduced forms of the compound .
Applications De Recherche Scientifique
Chemistry: In chemistry, (1H-Pyrrol-2-yl)-1H-pentazole is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology and Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for anticancer and antimicrobial agents .
Industry: In the industrial sector, this compound is being investigated for its potential use in the development of new materials with unique electronic and optical properties .
Mécanisme D'action
The mechanism of action of (1H-Pyrrol-2-yl)-1H-pentazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Pyrrole: A simpler heterocyclic compound with a single five-membered ring containing one nitrogen atom.
Pentazole: A highly reactive and less stable compound with a five-membered ring containing five nitrogen atoms.
Pyrrolidine: A saturated analog of pyrrole with a five-membered ring containing one nitrogen atom.
Uniqueness: (1H-Pyrrol-2-yl)-1H-pentazole is unique due to its fused ring structure, combining the properties of both pyrrole and pentazole. This fusion results in enhanced stability and reactivity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
652148-67-9 |
|---|---|
Formule moléculaire |
C4H4N6 |
Poids moléculaire |
136.12 g/mol |
Nom IUPAC |
1-(1H-pyrrol-2-yl)pentazole |
InChI |
InChI=1S/C4H4N6/c1-2-4(5-3-1)10-8-6-7-9-10/h1-3,5H |
Clé InChI |
VPQMJTWAARQPJH-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC(=C1)N2N=NN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


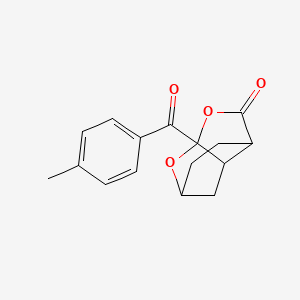
![S-[2-(Piperidin-4-yl)ethyl] ethanethioate--hydrogen chloride (1/1)](/img/structure/B12528020.png)

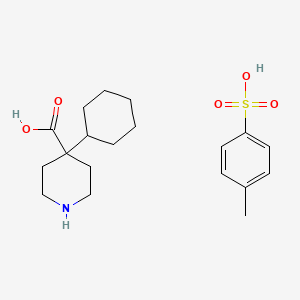
![4-{[Bis(phosphonomethyl)amino]methyl}benzoic acid](/img/structure/B12528034.png)


![4-Hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B12528048.png)
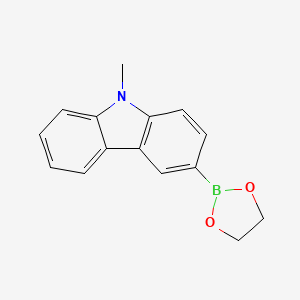
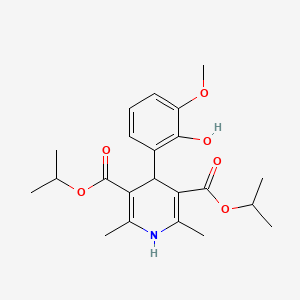
![2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline](/img/structure/B12528075.png)

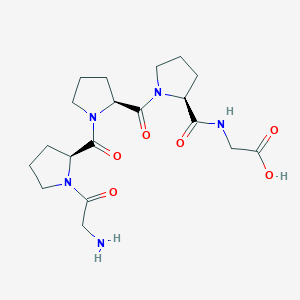
![4-[2-(4-Anilinophenyl)ethenyl]benzonitrile](/img/structure/B12528110.png)
